molecular formula C6H18O2Si3 B1600860 1,1,1,5,5,5-Hexamethyltrisiloxane CAS No. 93254-88-7

1,1,1,5,5,5-Hexamethyltrisiloxane

Cat. No. B1600860
CAS RN: 93254-88-7
M. Wt: 206.46 g/mol
InChI Key: QUSIXTNHZHDRQZ-UHFFFAOYSA-N
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Description

1,1,1,5,5,5-Hexamethyltrisiloxane is a chemical compound with the molecular formula C6H20O2Si3 . It is also known by other names such as Trisiloxane, 1,1,1,5,5,5-hexamethyl- .


Synthesis Analysis

The synthesis of this compound involves the use of TMDS, dimethyldichlorosilane, and deionized water. These are mixed for three days at room temperature. The crude product is then neutralized, dried, and distilled under reduced pressure to obtain a colorless transparent liquid .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . It has an average mass of 208.478 Da and a Monoisotopic mass of 208.077103 Da .


Chemical Reactions Analysis

This compound is involved in the preparation of 2-bis (3-allyl-4-hydroxyphenyl)hexafluoropropane, which is associated with inorganic siloxane polymer and used as a coating material for the detection of toxic chemical warfare agents .


Physical And Chemical Properties Analysis

This compound has a boiling point of 148.2±23.0 °C at 760 mmHg and a vapor pressure of 5.4±0.3 mmHg at 25°C. It has an enthalpy of vaporization of 36.9±3.0 kJ/mol and a flash point of 43.4±22.6 °C . Its density is 0.819 g/mL at 25 °C .

Scientific Research Applications

Preparation and Reactions

1,1,1,5,5,5-Hexamethyltrisiloxane has been synthesized through the reaction of (Me3SiO)2Mg or Me3SiOH with dichlorosilane. This compound exhibits selective chlorination yielding various chlorinated products under PdCl2-catalyzed reactions with CCl4. Photolysis of this compound produces specific siloxanes and polymers (Seyferth, Prud'homme, & Wang, 1984).

Hydrolysis Studies

The hydrolysis of hexamethyltrisiloxane-1,5-diol in aqueous solutions has been extensively studied, indicating that it hydrolyzes to an equilibrium mixture at significant rates. The study highlights the predominance of dimethylsilanediol in the equilibrium mixture in dilute aqueous solution (Spivack & Dorn, 1994).

Gas Chromatography Applications

This compound derivatives have been utilized as stationary phases in high-temperature gas chromatography. This application is beneficial for separating complex mixtures like high-boiling silanes, polynuclear aromatic hydrocarbons, barbiturates, and poly(m-phenyl ethers) (Komers & Černý, 1981).

Copolymer Synthesis

Recent studies have synthesized new copolymers of norbornene and 1,5-bis(hexenyl-5)-1,1,3,3,5,5-hexamethyltrisiloxane. These copolymers combine flexible siloxane and rigid norbornene fragments, offering unique structural and thermal properties (Morontsev et al., 2020).

Low Pressure Pyrolysis Study

The low pressure pyrolysis of 1,1,3,3,5,5-hexamethyltrisiloxane has been explored using matrix isolation IR spectroscopy. This study helps in understanding the formation of hydrocarbons and methylsilanes as prominent pyrolysis products (Almond et al., 2009).

Cyclo-Boratetrasiloxane Derivatives Synthesis

The synthesis of cyclo-boratetrasiloxane derivatives from reactions involving 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane has been reported, illustrating the Lewis acidic nature of these compounds and their characterization by NMR, IR, and MS (Beckett, Rugen-Hankey, & Varma, 2003).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

properties

InChI

InChI=1S/C6H18O2Si3/c1-10(2,3)7-9-8-11(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSIXTNHZHDRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si]O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20537808
Record name PUBCHEM_13348765
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93254-88-7
Record name PUBCHEM_13348765
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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